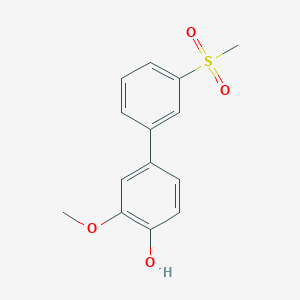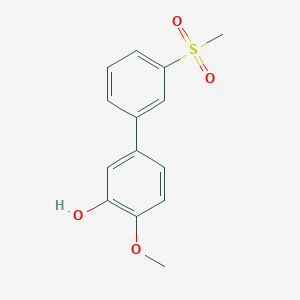
5-(2-Chloro-4-ethoxyphenyl)-2-methoxyphenol, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(2-Chloro-4-ethoxyphenyl)-2-methoxyphenol, 95% (5-CEP-2-MP) is an organic compound with a wide range of applications in scientific research. It is a white crystalline solid with a melting point of 75-77°C and a solubility of 0.37 g/mL in methanol. 5-CEP-2-MP is widely used in laboratory experiments due to its high purity, low toxicity, and low cost. Its properties make it an attractive choice for a variety of applications, including synthesis, chromatography, and spectroscopy.
Aplicaciones Científicas De Investigación
5-(2-Chloro-4-ethoxyphenyl)-2-methoxyphenol, 95% is widely used in scientific research, with applications ranging from synthesis to chromatography and spectroscopy. It is used in the synthesis of various organic compounds, such as drugs, dyes, and fragrances. It is also used in chromatography to separate and identify components of complex mixtures. In addition, it is used in spectroscopy to study the structure and properties of organic molecules.
Mecanismo De Acción
The mechanism of action of 5-(2-Chloro-4-ethoxyphenyl)-2-methoxyphenol, 95% is not fully understood. However, it is believed to act as an electron-withdrawing group, which can stabilize the transition state of a reaction and increase the rate of reaction. This property is useful in the synthesis of organic compounds, as it can increase the yield of the reaction.
Biochemical and Physiological Effects
5-(2-Chloro-4-ethoxyphenyl)-2-methoxyphenol, 95% is not known to have any significant biochemical or physiological effects. It is a low-toxicity compound with no known adverse effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5-(2-Chloro-4-ethoxyphenyl)-2-methoxyphenol, 95% has several advantages for laboratory experiments. It is a low-cost, low-toxicity compound with a high purity. It is also easily synthesized and can be used in a variety of applications. However, it is not suitable for use in reactions that require a high temperature, as it has a low melting point.
Direcciones Futuras
There are several potential future directions for the use of 5-(2-Chloro-4-ethoxyphenyl)-2-methoxyphenol, 95% in scientific research. It could be used in the synthesis of more complex organic compounds, such as pharmaceuticals and fragrances. It could also be used in the development of new chromatographic and spectroscopic techniques. Additionally, further research could be done to better understand the mechanism of action of 5-(2-Chloro-4-ethoxyphenyl)-2-methoxyphenol, 95% and to explore its potential applications in other areas of scientific research.
Métodos De Síntesis
5-(2-Chloro-4-ethoxyphenyl)-2-methoxyphenol, 95% is synthesized through the reaction of 2-chloro-4-ethoxyphenol and 2-methoxyphenol in the presence of a strong base, such as potassium hydroxide. The reaction is carried out at room temperature in an aqueous solution of the reagents. The reaction proceeds through the formation of an intermediate product, which is then further converted to the desired product. The overall yield of the reaction is typically high, with yields of up to 95% reported.
Propiedades
IUPAC Name |
5-(2-chloro-4-ethoxyphenyl)-2-methoxyphenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClO3/c1-3-19-11-5-6-12(13(16)9-11)10-4-7-15(18-2)14(17)8-10/h4-9,17H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USUVNGDOXQSKNO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1)C2=CC(=C(C=C2)OC)O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30685743 |
Source


|
| Record name | 2'-Chloro-4'-ethoxy-4-methoxy[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30685743 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2-Chloro-4-ethoxyphenyl)-2-methoxyphenol | |
CAS RN |
1261922-77-3 |
Source


|
| Record name | 2'-Chloro-4'-ethoxy-4-methoxy[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30685743 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[3-(N-Ethylaminocarbonyl)phenyl]-2-methoxyphenol, 95%](/img/structure/B6380249.png)









![5-[3-(Cyclopropylaminocarbonyl)phenyl]-2-methoxyphenol, 95%](/img/structure/B6380335.png)


